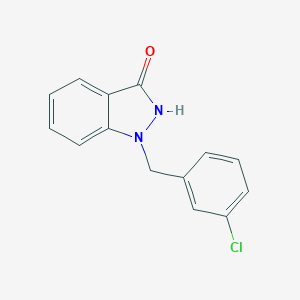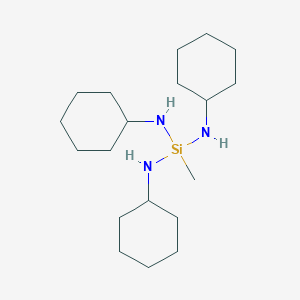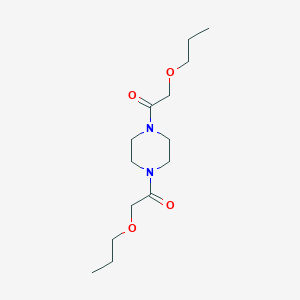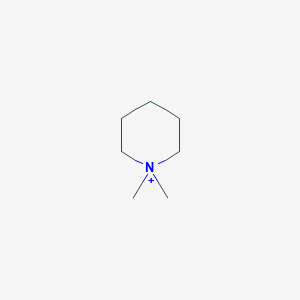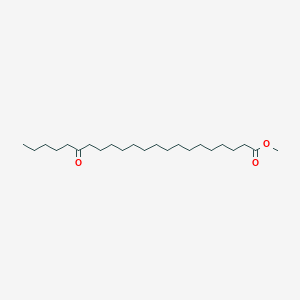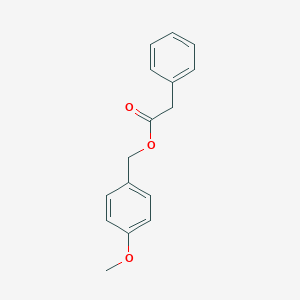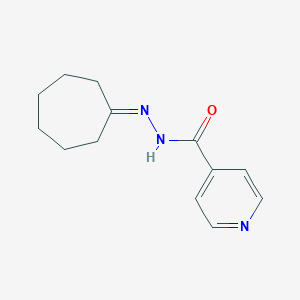
Isonicotinic acid, cycloheptylidenehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinic acid, cycloheptylidenehydrazide (INH) is a synthetic compound that has been extensively studied for its potential use in the treatment of tuberculosis. INH is a hydrazide derivative of isonicotinic acid, and it is commonly used as a first-line treatment for tuberculosis. INH is also used in the treatment of other bacterial infections, such as leprosy.
Mecanismo De Acción
Isonicotinic acid, cycloheptylidenehydrazide works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium. Mycolic acids are responsible for the acid-fast staining property of the bacteria. Isonicotinic acid, cycloheptylidenehydrazide specifically targets the enzyme enoyl-ACP reductase, which is involved in the synthesis of mycolic acids. By inhibiting this enzyme, Isonicotinic acid, cycloheptylidenehydrazide disrupts the cell wall synthesis of the tuberculosis bacterium, leading to its death.
Efectos Bioquímicos Y Fisiológicos
Isonicotinic acid, cycloheptylidenehydrazide is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine. Isonicotinic acid, cycloheptylidenehydrazide has been shown to have a wide range of biochemical and physiological effects, including hepatotoxicity, peripheral neuropathy, and drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isonicotinic acid, cycloheptylidenehydrazide is a widely used drug in the treatment of tuberculosis, and its mechanism of action has been extensively studied. Isonicotinic acid, cycloheptylidenehydrazide is also relatively inexpensive and widely available. However, Isonicotinic acid, cycloheptylidenehydrazide has some limitations for laboratory experiments, including its potential toxicity and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several potential future directions for research on Isonicotinic acid, cycloheptylidenehydrazide. One area of research is the development of new drugs that target the same enzyme as Isonicotinic acid, cycloheptylidenehydrazide but with improved efficacy and reduced toxicity. Another area of research is the development of new formulations of Isonicotinic acid, cycloheptylidenehydrazide that can be more easily administered and have fewer side effects. Finally, research is needed to better understand the mechanisms of resistance to Isonicotinic acid, cycloheptylidenehydrazide and to develop strategies to overcome this resistance.
Métodos De Síntesis
Isonicotinic acid, cycloheptylidenehydrazide can be synthesized by reacting isonicotinic acid with cycloheptylidenehydrazine in the presence of a catalyst. The reaction yields Isonicotinic acid, cycloheptylidenehydrazide as a white crystalline powder. The synthesis of Isonicotinic acid, cycloheptylidenehydrazide is a relatively simple process, and it can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Isonicotinic acid, cycloheptylidenehydrazide has been extensively studied for its potential use in the treatment of tuberculosis. It is a bactericidal drug that is effective against both active and latent forms of tuberculosis. Isonicotinic acid, cycloheptylidenehydrazide is also used in combination with other drugs to treat drug-resistant strains of tuberculosis.
Propiedades
Número CAS |
15885-62-8 |
|---|---|
Nombre del producto |
Isonicotinic acid, cycloheptylidenehydrazide |
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
N-(cycloheptylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c17-13(11-7-9-14-10-8-11)16-15-12-5-3-1-2-4-6-12/h7-10H,1-6H2,(H,16,17) |
Clave InChI |
GPPOWELDCJJAIZ-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
SMILES canónico |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Otros números CAS |
15885-62-8 |
Solubilidad |
34.7 [ug/mL] |
Sinónimos |
N'-Cycloheptylideneisonicotinic hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



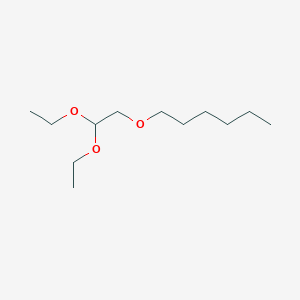
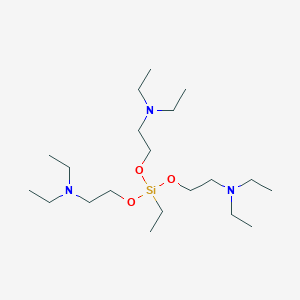


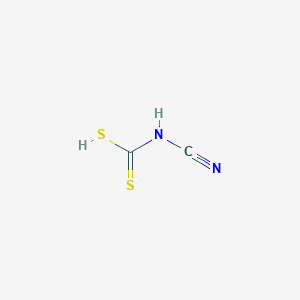
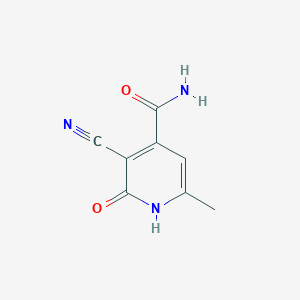
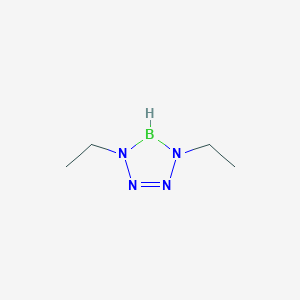
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
